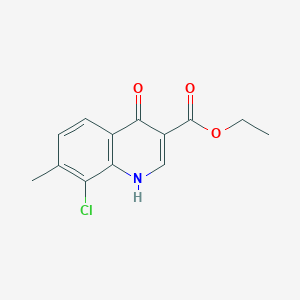![molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7](/img/structure/B15065338.png)
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the m-tolylthio group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.
Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The m-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the m-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced quinazolinone derivatives.
Substitution products: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolylthio)quinazolin-4(3H)-one: Similar structure with a para-tolylthio group.
2-(m-Tolylthio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or the m-tolylthio group.
Uniqueness
2-(m-Tolylthio)quinazolin-4(3H)-one may have unique properties due to the specific positioning of the m-tolylthio group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
6956-66-7 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI Key |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)








![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)


